5-Chloro-2,3-dihydro-1-benzofuran-7-sulfonyl chloride
Overview
Description
5-Chloro-2,3-dihydro-1-benzofuran-7-sulfonyl chloride: is a chemical compound with the molecular formula C8H7ClO3S and a molecular weight of 218.65 g/mol . It is a derivative of benzofuran, a class of compounds known for their diverse biological activities. This compound is typically used in organic synthesis and medicinal chemistry due to its reactive sulfonyl chloride group.
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.
Mode of Action
Benzofuran derivatives are known to interact with their targets in a variety of ways, often involving the formation of covalent bonds or non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Biochemical Pathways
For instance, some benzofuran compounds have shown anti-tumor activity, suggesting they may interact with pathways involved in cell proliferation and apoptosis .
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight and predicted pka, can provide some insights into its potential pharmacokinetic behavior .
Result of Action
Given the biological activities associated with benzofuran derivatives, it is plausible that this compound could have effects such as inhibiting cell proliferation, inducing apoptosis, or modulating immune response .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2,3-dihydro-1-benzofuran-7-sulfonyl chloride typically involves the chlorination of 2,3-dihydro-1-benzofuran-7-sulfonic acid. The reaction is carried out under controlled conditions using thionyl chloride (SOCl2) as the chlorinating agent. The reaction is usually performed in an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2,3-dihydro-1-benzofuran-7-sulfonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 5-Chloro-2,3-dihydro-1-benzofuran-7-sulfonic acid.
Reduction: The compound can be reduced to form 5-Chloro-2,3-dihydro-1-benzofuran-7-sulfonamide.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous base.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products:
Sulfonamide Derivatives: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonic Acid: Formed from hydrolysis.
Scientific Research Applications
Chemistry: 5-Chloro-2,3-dihydro-1-benzofuran-7-sulfonyl chloride is used as an intermediate in the synthesis of various organic compounds. Its reactive sulfonyl chloride group makes it a valuable reagent in the preparation of sulfonamides and sulfonate esters .
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize potential therapeutic agents. Its derivatives have been studied for their antibacterial, antifungal, and anticancer activities .
Industry: The compound is used in the production of specialty chemicals and pharmaceuticals. It serves as a building block for the synthesis of more complex molecules used in various industrial applications.
Comparison with Similar Compounds
5-Bromo-2,3-dihydro-1-benzofuran-7-sulfonyl chloride: Similar structure but with a bromine atom instead of chlorine.
4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid: Contains an amino group and a carboxylic acid group instead of the sulfonyl chloride group.
Uniqueness: 5-Chloro-2,3-dihydro-1-benzofuran-7-sulfonyl chloride is unique due to its specific reactivity profile. The presence of the sulfonyl chloride group makes it highly reactive towards nucleophiles, allowing for the synthesis of a wide range of derivatives. This reactivity is not as pronounced in similar compounds with different functional groups.
Properties
IUPAC Name |
5-chloro-2,3-dihydro-1-benzofuran-7-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O3S/c9-6-3-5-1-2-13-8(5)7(4-6)14(10,11)12/h3-4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOCMCTGCKAMOPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2S(=O)(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1461708-46-2 | |
Record name | 5-chloro-2,3-dihydro-1-benzofuran-7-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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